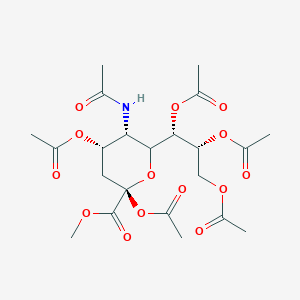
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- is an organic compound with a unique structure that includes a cyclobutane ring substituted with four cyano groups and a phenyl group
Méthodes De Préparation
The synthesis of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- typically involves the reaction of a cyclobutane derivative with appropriate nitrile and phenyl substituents. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a cyclobutane tetracarbonitrile precursor under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups are replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- can be compared with other similar compounds such as:
1,1,2,2-Cyclobutanetetracarbonitrile, 3-methoxy-3-phenyl-: This compound has a methoxy group instead of a phenyl group, which can alter its reactivity and applications.
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
66217-01-4 |
|---|---|
Formule moléculaire |
C14H8N4 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
3-phenylcyclobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-12(14(13,9-17)10-18)11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clé InChI |
CEUXQLLZJVXZLP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)


![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)





![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
